4-Chloro-3-isopropylaniline
Overview
Description
4-Chloro-3-isopropylaniline is a chemical compound with the molecular formula C9H12ClN . It has an average mass of 169.651 Da and a monoisotopic mass of 169.065826 Da .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-isopropylaniline consists of a benzene ring with a chlorine atom (Cl) and an isopropyl group (C3H7) attached to it, along with an amine group (NH2) . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
4-Chloro-3-isopropylaniline is a solid or liquid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Safety and Hazards
4-Chloro-3-isopropylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
4-chloro-3-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLPUFIXEACDNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601050 | |
Record name | 4-Chloro-3-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917101-83-8 | |
Record name | 4-Chloro-3-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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